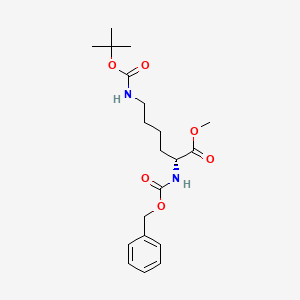

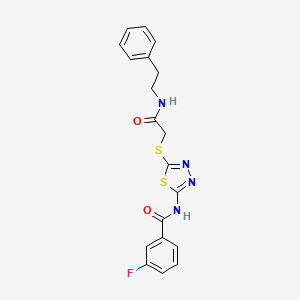

![molecular formula C12H20N4O B2770703 1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one CAS No. 1389315-11-0](/img/structure/B2770703.png)

1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also incorporates a 1H-pyrazol-1-yl group, which is a type of azole, a class of five-membered heterocyclic compounds that contain at least one nitrogen atom . Azoles are notable for their use in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an ethanone group, and a 5-amino-4-methyl-1H-pyrazole group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups and could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amino group, the piperidine ring, and the 1H-pyrazole group . These functional groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could contribute to its basicity, while the 1H-pyrazole group could contribute to its acidity . The compound’s solubility would be influenced by the presence of the polar amino group .Scientific Research Applications

A. Poly-substituted Heterocyclic Compounds: Researchers have utilized 5-amino-pyrazoles to synthesize poly-substituted heterocyclic compounds. These compounds exhibit diverse functionalities and find applications in drug discovery, materials science, and chemical biology.

B. Fused Heterocyclic Compounds: Fused heterocycles, including bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives, can be synthesized via 5-amino-pyrazoles. These compounds are valuable for their unique properties and potential biological activities. Approaches for their synthesis include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions.

Pharmaceutical and Medicinal Chemistry

5-Amino-pyrazoles hold promise in the field of pharmaceutics and medicinal chemistry. Their structural motifs resemble biologically active compounds, making them attractive for drug development. Researchers have explored their potential as:

A. Tubulin Polymerization Inhibitors: Some derivatives of 5-amino-pyrazoles have shown tubulin polymerization inhibition activity, which is relevant for cancer treatment .

B. RET Kinase Inhibitors: In kinase studies, BLU-667 (a compound related to 5-amino-pyrazoles) exhibited high selectivity against RET kinase, particularly in cancer cells with RET mutations. It effectively inhibited tumor growth in vivo .

C. Antioxidant Agents: Certain 5-amino-pyrazole derivatives have been evaluated for antioxidant activity using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .

Mechanism of Action

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that 5-amino-pyrazoles can interact with various biological targets due to their versatile functionalities . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .

Biochemical Pathways

It’s known that 5-amino-pyrazoles can affect a wide range of biochemical pathways due to their diverse pharmacological effects .

Result of Action

It’s known that 5-amino-pyrazoles have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were found to have superior antipromastigote activity .

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its potential pharmacological effects, as well as the development of new synthetic routes and the study of its reactivity . Additionally, the compound could be investigated for its potential use in the treatment of various diseases .

properties

IUPAC Name |

1-[4-[(5-amino-4-methylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9-7-14-16(12(9)13)8-11-3-5-15(6-4-11)10(2)17/h7,11H,3-6,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPBXHJDPIGQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2CCN(CC2)C(=O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanamine](/img/structure/B2770626.png)

![Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2770628.png)

![3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2770629.png)

![N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2770631.png)

![Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2770637.png)

![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2770638.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)